molecular formula C16H15FN2O B3017975 1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide CAS No. 1091380-49-2

1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide

Cat. No. B3017975
CAS RN: 1091380-49-2
M. Wt: 270.307
InChI Key: AYUYJUOMOFGADS-UHFFFAOYSA-N
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Description

The compound "1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide" is a structurally complex molecule that is likely to be of interest in the field of medicinal chemistry due to the presence of a cyclopropane ring, which is known for its presence in biologically active compounds, and the fluorophenyl group, which can enhance the binding affinity to various biological targets. Although the specific compound is not directly synthesized or characterized in the provided papers, similar compounds with cyclopropane cores and aromatic substitutions have been synthesized and studied for their properties and potential applications.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through nucleophilic substitution reactions and ester hydrolysis, starting from 1-(methoxycarbonyl) cyclopropane-1-carboxylic acid, with a total yield of 48.8% . This suggests that a similar approach could be employed for the synthesis of "this compound," potentially involving a nucleophilic substitution reaction with a pyridin-4-ylmethylamine derivative.

Molecular Structure Analysis

The molecular structure of cyclopropane-containing compounds is characterized by the three-membered ring, which imparts strain and unique reactivity to the molecule. The crystal structure of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, was determined, showing significant inhibitory activity against some cancer cell lines . This indicates that the cyclopropane core can be a valuable scaffold in drug design, and the molecular structure of "this compound" would likely exhibit similar structural features conducive to biological activity.

Chemical Reactions Analysis

The reactivity of cyclopropane-containing compounds is influenced by the ring strain and the nature of substituents. The synthesis processes described in the papers involve nucleophilic substitution reactions, which are common in the functionalization of cyclopropane rings . The presence of a fluorophenyl group could also influence the reactivity, as fluorine atoms are known to be electron-withdrawing and can affect the electronic properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of polyamides derived from similar cyclopropane-containing diamines show good solubility in polar organic solvents, the ability to form transparent, flexible, and tough films, and high thermal stability . These properties suggest that "this compound" could also exhibit desirable physical and chemical properties, making it a candidate for further investigation in material science or pharmaceutical applications. The fluorinated polyamides derived from related compounds also exhibited low dielectric constants and low water absorption, which are advantageous for microelectronic applications .

Scientific Research Applications

Cytochrome P450 Isoform Inhibition

Chemical inhibitors of cytochrome P450 (CYP) isoforms play a crucial role in assessing potential drug-drug interactions due to the metabolism of diverse drugs by these enzymes. Potent and selective chemical inhibitors are used in vitro to decipher the involvement of specific CYP isoforms in drug metabolism, highlighting the significance of understanding the selectivity of inhibitors like 1-(4-fluorophenyl)-N-[(pyridin-4-yl)methyl]cyclopropane-1-carboxamide in pharmacological research (Khojasteh et al., 2011).

Fluorinated Chemical Alternatives

The transition to fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) reflects an ongoing industrial shift. These alternatives, including compounds with structures similar to this compound, are used in various applications, from fluoropolymer manufacture to surface treatments. However, their safety for humans and the environment remains under scrutiny due to limited available data, underscoring the need for further research on such chemicals (Wang et al., 2013).

Fluorescent Chemosensors

Compounds based on 4-methyl-2,6-diformylphenol (DFP), which share structural characteristics with this compound, serve as platforms for developing chemosensors for detecting various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors demonstrate the potential of similarly structured compounds in analytical chemistry and biosensing applications (Roy, 2021).

Pharmacophore Design for CNS Agents

The stereochemistry of compounds like phenylpiracetam and its derivatives, which include cyclopropane carboxamide motifs similar to this compound, significantly influences their pharmacological profiles. Such compounds are explored for their potential in improving cognitive functions and attenuating the impairment of cognitive functions, demonstrating the importance of specific stereochemistry in medicinal chemistry (Veinberg et al., 2015).

Microbial Degradation of Polyfluoroalkyl Chemicals

The environmental persistence and toxic profiles of polyfluoroalkyl chemicals necessitate understanding their microbial degradation. Studies on compounds with structural elements related to this compound contribute to evaluating the fate of these chemicals in the environment and their potential impact on human health and ecosystems (Liu & Avendaño, 2013).

properties

IUPAC Name

1-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-14-3-1-13(2-4-14)16(7-8-16)15(20)19-11-12-5-9-18-10-6-12/h1-6,9-10H,7-8,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYUYJUOMOFGADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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